molecular formula C16H14ClN3O2 B4944142 methyl 4-(4-quinazolinylamino)benzoate hydrochloride

methyl 4-(4-quinazolinylamino)benzoate hydrochloride

Cat. No. B4944142
M. Wt: 315.75 g/mol
InChI Key: SPLWMKLDJYIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-quinazolinylamino)benzoate hydrochloride, also known as AG-1478, is a synthetic small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research for its ability to inhibit EGFR signaling, which has been implicated in the development and progression of various types of cancer.

Mechanism of Action

Methyl 4-(4-quinazolinylamino)benzoate hydrochloride exerts its inhibitory effects on EGFR signaling by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR signaling, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
methyl 4-(4-quinazolinylamino)benzoate hydrochloride has been shown to have a wide range of biochemical and physiological effects, including the inhibition of EGFR autophosphorylation, the downregulation of EGFR expression, and the induction of apoptosis in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-quinazolinylamino)benzoate hydrochloride has several advantages for lab experiments, including its high selectivity for EGFR tyrosine kinase, its ability to inhibit EGFR signaling in a dose-dependent manner, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects on other tyrosine kinases.

Future Directions

There are several future directions for the use of methyl 4-(4-quinazolinylamino)benzoate hydrochloride in scientific research, including the development of more potent and selective EGFR inhibitors, the identification of novel therapeutic targets for cancer treatment, and the investigation of the role of EGFR signaling in other cellular processes, such as wound healing and tissue repair. Additionally, methyl 4-(4-quinazolinylamino)benzoate hydrochloride could be used in combination with other therapeutic agents to enhance their efficacy and reduce the risk of drug resistance.

Synthesis Methods

Methyl 4-(4-quinazolinylamino)benzoate hydrochloride can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzonitrile to form methyl 4-(2-cyanophenylamino)benzoate. This intermediate is then reduced to methyl 4-(2-aminophenylamino)benzoate, which is subsequently reacted with 4-chloroquinazoline to yield methyl 4-(4-quinazolinylamino)benzoate hydrochloride.

Scientific Research Applications

Methyl 4-(4-quinazolinylamino)benzoate hydrochloride has been extensively used in scientific research to study the role of EGFR signaling in various cellular processes, including cell proliferation, differentiation, and survival. It has also been used to investigate the mechanisms underlying the development and progression of cancer, as well as to identify potential therapeutic targets for cancer treatment.

properties

IUPAC Name

methyl 4-(quinazolin-4-ylamino)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2.ClH/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15;/h2-10H,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLWMKLDJYIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(quinazolin-4-ylamino)benzoate;hydrochloride

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